

An In-depth Technical Guide to 3-Hydroxy-2-isopropylbenzonitrile

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Compound of Interest

Compound Name: 3-Hydroxy-2-isopropylbenzonitrile

Cat. No.: B2707329

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An Overview of its Chemical Identity, Synthesis, and Potential Applications

Audience: Researchers, scientists, and drug development professionals.

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Abstract

3-Hydroxy-2-isopropylbenzonitrile, with the Chemical Abstracts Service (CAS) registry number 1243279-74-4, is a substituted aromatic nitrile.^[1] This guide provides a comprehensive overview of its chemical properties, established and potential synthetic routes, and its prospective biological activities. The unique arrangement of a hydroxyl, an isopropyl, and a nitrile group on the benzene ring imparts distinct chemical characteristics that make it a molecule of interest for further investigation and as a potential intermediate in the synthesis of more complex organic molecules.^[2]

Introduction and Historical Context

While a detailed historical account of the specific discovery and initial synthesis of **3-Hydroxy-2-isopropylbenzonitrile** is not extensively documented in publicly available literature, its existence as a chemical entity is confirmed by its unique CAS number, 1243279-74-4.^[1] The compound is a substituted benzonitrile, a class of organic compounds that have been a subject of interest in organic chemistry for many years. The interplay of the electron-donating hydroxyl and isopropyl groups with the electron-withdrawing nitrile group creates a unique electronic and

steric environment, suggesting potential for novel chemical transformations and biological interactions.[2] Its primary significance appears to be as a research chemical and a building block in organic synthesis.[2]

Physicochemical Properties

A summary of the key physicochemical properties of **3-Hydroxy-2-isopropylbenzonitrile** and related compounds is presented in Table 1. The presence of a hydroxyl group allows for hydrogen bonding, while the isopropyl group adds lipophilicity, and the nitrile group can act as a hydrogen bond acceptor.[2]

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₁ NO	[1]
Molecular Weight	161.20 g/mol	
CAS Number	1243279-74-4	[1]

Note: Specific experimental data such as melting point, boiling point, and solubility are not readily available in the surveyed literature.

Synthesis and Experimental Protocols

The synthesis of **3-Hydroxy-2-isopropylbenzonitrile** can be approached through several established methodologies in organic synthesis. A retrosynthetic analysis suggests that the primary disconnections can be made at the carbon-nitrogen triple bond of the nitrile group, the carbon-carbon bond of the isopropyl substituent, and the carbon-oxygen bond of the hydroxyl group.[2]

General Synthetic Strategies

Several potential synthetic pathways can be envisioned:[2]

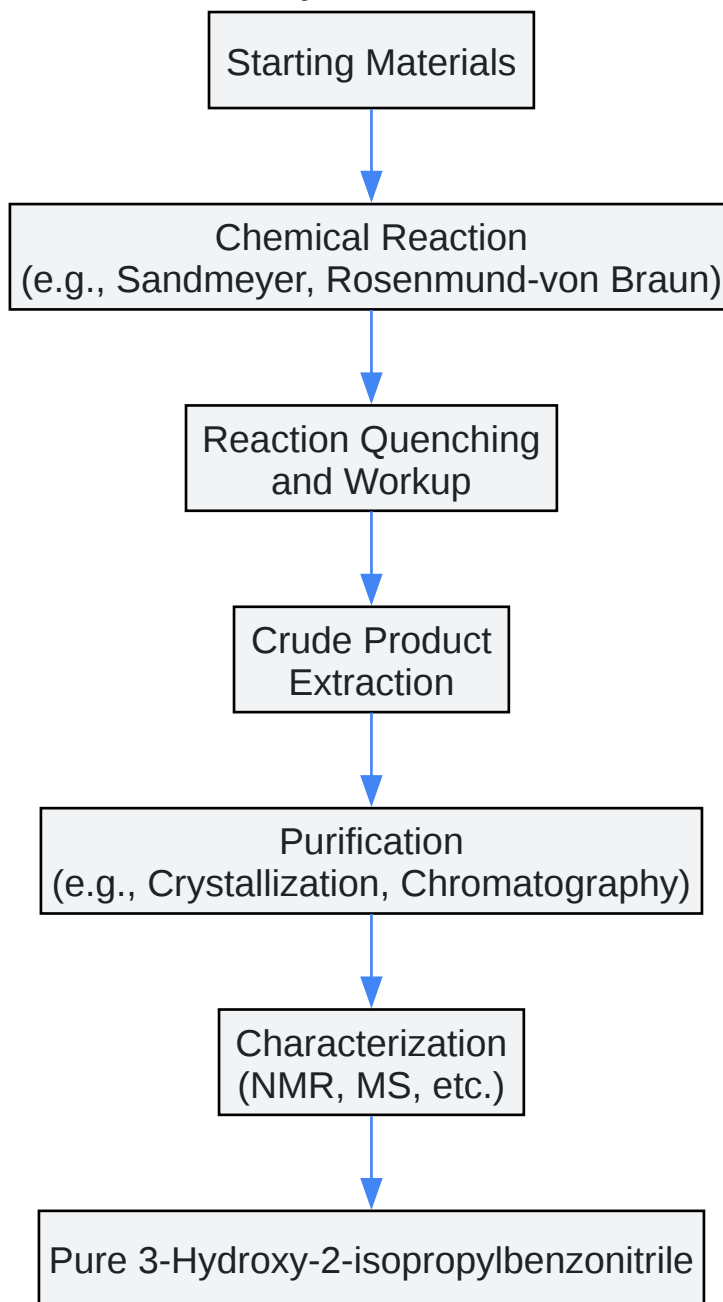
- **Functionalization of a Benzonitrile Core:** This approach involves starting with a pre-existing benzonitrile and introducing the hydroxyl and isopropyl groups.

- The Sandmeyer Reaction: This classic reaction involves the diazotization of a corresponding aniline (3-amino-2-isopropylphenol) followed by treatment with a copper(I) cyanide salt.
- The Rosenmund-von Braun Reaction: This method utilizes an aryl halide, such as 3-bromo-2-isopropylphenol, and reacts it with a stoichiometric amount of copper(I) cyanide at elevated temperatures. Modern variations of this reaction may employ transition-metal catalysts under milder conditions.
- Multi-step Synthesis from Simpler Precursors: A more complex route could involve constructing the aromatic ring from acyclic precursors, incorporating the necessary functional groups during the cyclization process. This could involve the alkylation of a phenol or hydroxylation of an isopropylbenzonitrile, though careful control of regiochemistry would be critical.^[2]

Illustrative Experimental Workflow

While specific, detailed protocols for the synthesis of **3-Hydroxy-2-isopropylbenzonitrile** are not extensively documented, a general workflow for its preparation and purification can be outlined.

General Synthetic Workflow



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Caption: A generalized workflow for the synthesis and purification of **3-Hydroxy-2-isopropylbenzonitrile**.

Purification Protocols

Purification of the final compound is crucial to ensure high purity for subsequent applications. Crystallization and recrystallization are common techniques used for purifying solid organic compounds. These methods rely on the differential solubility of the target compound and impurities in a suitable solvent system at varying temperatures.[2]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of **3-Hydroxy-2-isopropylbenzonitrile**.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. The aromatic protons would typically appear as complex multiplets in the range of δ 6.8–7.5 ppm. The isopropyl group would exhibit a doublet for the six equivalent methyl protons around δ 1.2 ppm and a septet for the methine proton. The phenolic hydroxyl proton is expected to produce a broad singlet, with its chemical shift being dependent on concentration and the solvent used.[2]

Potential Biological Activity

The structural features of **3-Hydroxy-2-isopropylbenzonitrile**, including a hydrogen bond donor (hydroxyl group), a hydrogen bond acceptor (nitrile group), and a lipophilic isopropyl group, suggest that it may interact with biological targets.[2] It has been investigated for its potential as a tyrosinase inhibitor.[2] However, detailed studies on its biological activity and mechanism of action are not widely reported in the public domain.

Due to the lack of specific information on signaling pathways affected by this compound, a corresponding diagram cannot be provided at this time. Further research is needed to elucidate its biological roles and mechanisms of action.

Conclusion

3-Hydroxy-2-isopropylbenzonitrile is a substituted benzonitrile with potential applications in organic synthesis and medicinal chemistry. While its history is not well-documented, its chemical structure and properties make it a subject of interest for further research. The synthetic strategies outlined provide a foundation for its preparation, and its potential as a tyrosinase inhibitor warrants further investigation into its biological activities. As more research

becomes available, a more complete understanding of this compound's properties and applications will emerge.

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